molecular formula C9H7N2NaO4S B1384497 Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate CAS No. 1181458-13-8

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate

Cat. No. B1384497
M. Wt: 262.22 g/mol
InChI Key: HXKDWHDMVPALBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a compound with the molecular formula C9H7N2NaO4S . It belongs to the class of compounds known as quinazolines, which are heterocyclic compounds with a wide spectrum of biological properties .


Synthesis Analysis

The synthesis of quinazolinone derivatives, such as Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate, often involves the reaction of anthranilic acid with acetic anhydride to provide benzoxazinone. This is then treated with corresponding anilines in glacial acetic acid under reflux conditions .


Molecular Structure Analysis

The molecular structure of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate consists of a quinazolinone ring system, which is an important pharmacophore considered as a privileged structure .


Chemical Reactions Analysis

Quinazolinone derivatives have been found to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate can be found in various chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is involved in the synthesis of novel quinazoline derivatives. For instance, Reddy, Naidu, and Dubey (2012) described its use in creating 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one, highlighting its role in eco-friendly synthesis methods (Reddy, Naidu, & Dubey, 2012).
  • Zolfigol et al. (2016) noted its application in the synthesis of Biginelli-type, polyhydroquinoline, and 2,3-dihydroquinazolin-4(1H)-one derivatives using nanometasilica monosulfuric acid sodium salt (NMSMSA) as a catalyst (Zolfigol, Ghaderi, Baghery, & Mohammadi, 2016).

Chemical Transformations and Catalytic Applications

Environmental and Green Chemistry

Biomedical Research and Pharmacology

  • While excluding drug use, dosage, and side effects, the substance has been involved in research related to acetylcholinesterase activity and the synthesis of bioactive compounds. For instance, Holan, Virgona, and Watson (1997) investigated its role in synthesizing compounds with anti-acetylcholinesterase activity (Holan, Virgona, & Watson, 1997).

Future Directions

The future directions in the research of quinazolinone derivatives like Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate could involve further exploration of their biological activities and potential applications in medicinal chemistry. This could include the development of new synthetic methods, investigation of their mechanism of action, and the design of more potent and selective derivatives .

properties

IUPAC Name

sodium;(4-oxo-3H-quinazolin-2-yl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S.Na/c12-9-6-3-1-2-4-7(6)10-8(11-9)5-16(13,14)15;/h1-4H,5H2,(H,10,11,12)(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKDWHDMVPALBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.